Purpuramine J
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Overview
Description
Purpuramine J is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Bromotyrosine Alkaloids from Marine Sponges
Purpuramine J, identified as a bromotyrosine alkaloid, was isolated from the Fijian marine sponge Druinella sp. alongside other related compounds. It displayed moderate cytotoxic activity, suggesting potential applications in cancer research and therapy (Tabudravu & Jaspars, 2002).
Antimicrobial Properties
Several bromotyrosine alkaloids, including this compound, have been reported to exhibit antimicrobial activities. For instance, compounds from the marine sponge Psammaplysilla purpurea showed in vitro activity against bacteria such as E. coli, S. aureus, and V. cholerae (Tilvi et al., 2004).
Synthesis and Antibacterial Activity
The total synthesis of Purpuramine K, closely related to this compound, was reported for its potential anti-bacterial activity against various bacteria. This synthesis highlights the interest in bromotyrosine alkaloids for developing antibacterial agents (Reddy, Srinivasulu, & Venkateswarlu, 2006).
Isolation and Biological Activity
Marine sponges, particularly those in the Verongida order, are noted for synthesizing brominated tyrosine derivatives like this compound. These compounds are often characterized for their antimicrobial and cytotoxic activities, indicating their potential for pharmaceutical applications (Fujiwara et al., 2009).
Cancer Cell Line Screening
This compound, along with other bromotyrosine-derived metabolites, was isolated from an Indonesian sponge in the Aplysinellidae family. These compounds were screened against BACE1 and various cancer cell lines, indicating their potential utility in cancer research (Dai et al., 2016).
Properties
Molecular Formula |
C23H28Br3N3O5 |
---|---|
Molecular Weight |
666.2 g/mol |
IUPAC Name |
3-[2,6-dibromo-4-[2-[[(2Z)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyl]phenoxy]-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C23H28Br3N3O5/c1-29(2,32)9-4-10-34-22-18(25)12-16(13-19(22)26)7-8-27-23(30)20(28-31)14-15-5-6-21(33-3)17(24)11-15/h5-6,11-13,31H,4,7-10,14H2,1-3H3,(H,27,30)/b28-20- |
InChI Key |
FRLHXVVWMAEBOU-RRAHZORUSA-N |
Isomeric SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
Canonical SMILES |
C[N+](C)(CCCOC1=C(C=C(C=C1Br)CCNC(=O)C(=NO)CC2=CC(=C(C=C2)OC)Br)Br)[O-] |
Synonyms |
purpuramine J |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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